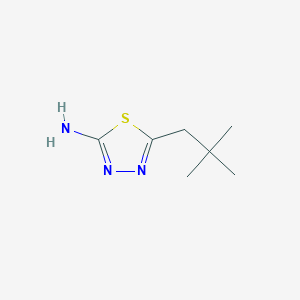
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” is an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(2,2-Dimethylpropyl)” part of the name suggests that a 2,2-dimethylpropyl group is attached to the 5-position of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring is a planar, aromatic ring, and the 2,2-dimethylpropyl group would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the 2,2-dimethylpropyl group. The thiadiazole ring might participate in various chemical reactions, especially those involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring might contribute to its aromaticity and potentially its UV/Vis absorption properties .Applications De Recherche Scientifique
Biological Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold serves as a crucial structural component in the development of compounds with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of this scaffold allows for extensive chemical modifications, leading to the identification of compounds with diverse pharmacological potentials. Moreover, the combination of the 1,3,4-thiadiazole core with various heterocycles often results in a synergistic effect, enhancing the biological efficacy of these compounds. This makes them important heterocyclic fragments for constructing new drug-like molecules (M. Lelyukh, 2019; P. Mishra et al., 2015).
Synthesis and Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied, highlighting their importance in pharmaceutical research. These compounds have shown promising biological activity against different fungal and bacterial strains, underscoring their potential in developing new therapeutic agents (M. Yusuf & P. Jain, 2014).
Antimicrobial Activity
Recent reviews have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives, further confirming their role in combating microbial infections. These studies have outlined the structure-activity relationship of these compounds, providing a foundation for the development of more effective antimicrobial agents (Faruk Alam, 2018).
Nutritional Aspects in Cancer Research
While not directly related to 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, studies have explored the role of heterocyclic amines, formed in cooked meats, as etiologic agents in cancer, including breast cancer. This highlights the broader context of heterocyclic compounds in scientific research, emphasizing the need for further investigation into their biological effects and potential health implications (E. Snyderwine, 1994).
Orientations Futures
The study of thiadiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . Future research on “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” could involve exploring its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity.
Propriétés
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZXURUMNAAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405623 |
Source


|
| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
141187-32-8 |
Source


|
| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)


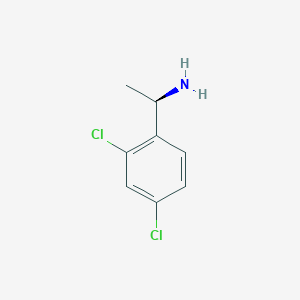
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

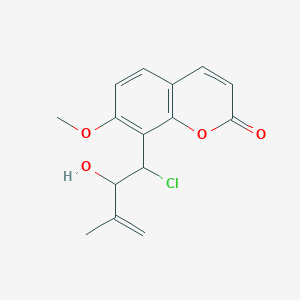

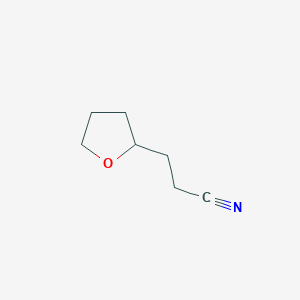
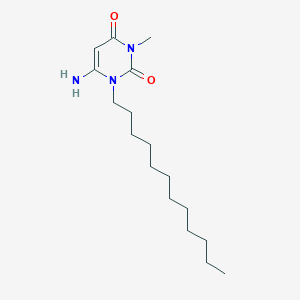


![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
